molecular formula C8H7F5N2O B7950961 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde

1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B7950961
M. Wt: 242.15 g/mol
InChI Key: XHMVCFOIRJOZTB-UHFFFAOYSA-N
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Description

1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of the pentafluorobutyl group imparts significant stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,3,4,4,4-pentafluorobutyl bromide with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorinated butyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorinated butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluorobutyl acrylate: Another fluorinated compound with similar stability and reactivity.

    3,3,4,4,4-Pentafluoro-1-butanol: A fluorinated alcohol with applications in organic synthesis and materials science.

Uniqueness

1-(3,3,4,4,4-Pentafluorobutyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of fluorinated and aldehyde functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,3,4,4,4-pentafluorobutyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2O/c9-7(10,8(11,12)13)1-2-15-4-6(5-16)3-14-15/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMVCFOIRJOZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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